molecular formula C8H12ClN3O B13085695 4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13085695
M. Wt: 201.65 g/mol
InChI Key: OFKAAHYAWYSKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1343038-99-2) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a pyrazole core substituted with a chloro group, an amine group, and an oxolane (tetrahydrofuran) methyl moiety, making it a versatile intermediate for the synthesis of more complex molecules . Its molecular formula is C 8 H 12 ClN 3 O and it has a molecular weight of 201.65 g/mol . The presence of both electron-donating (amine) and electron-withdrawing (chloro) groups on the heteroaromatic ring creates a reactive system amenable to further functionalization. Researchers utilize this compound primarily as a key precursor in nucleophilic substitution reactions, where the chloro group can be readily displaced by various nucleophiles to create a diverse library of novel compounds for screening and development . In scientific research, its applications span across medicinal chemistry, where it serves as a core scaffold in the design of potential bioactive molecules, including those with investigated anticancer and anti-inflammatory properties . The compound's mechanism of action in biological systems is believed to involve interactions with specific molecular targets, such as enzymes or receptors, where the chloro and oxolane groups play crucial roles in binding and modulating biological pathways . Synthetic methods for this compound and its analogs often involve multi-step processes, such as the cyclization of suitably substituted hydrazines with α,β-unsaturated carbonyl compounds, or through nucleophilic substitution on pre-formed pyrazole rings . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

4-chloro-1-(oxolan-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C8H12ClN3O/c9-7-4-12(11-8(7)10)3-6-1-2-13-5-6/h4,6H,1-3,5H2,(H2,10,11)

InChI Key

OFKAAHYAWYSKRN-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Pyrazol-3-amine Derivatives

The most common synthetic route starts with a 1H-pyrazol-3-amine derivative, which undergoes nucleophilic substitution with an oxolan-3-ylmethyl halide (e.g., bromide or chloride) under basic conditions. The process typically involves:

  • Use of organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
  • Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the pyrazol-3-amine nitrogen, generating a nucleophilic site.
  • The nucleophile then attacks the electrophilic carbon of the oxolan-3-ylmethyl halide, forming the N-substituted product.

This method yields the 1-(oxolan-3-ylmethyl) substitution on the pyrazole ring with good selectivity and moderate to high yields, depending on reaction conditions optimization such as temperature, solvent, and base concentration.

Alternative Multi-Step Synthesis

In some cases, the synthesis involves multi-step sequences:

  • Preparation of a 4-chloro-1H-pyrazol-3-amine intermediate.
  • Protection of the amino group if necessary.
  • N-alkylation with oxolan-3-ylmethyl halides.
  • Deprotection to yield the target compound.

This approach allows better control over regioselectivity and purity but requires more steps and purification.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity
Solvent DMF, THF Polar aprotic solvents favor nucleophilic substitution
Base K2CO3, NaH Strong bases promote deprotonation and reaction rate
Temperature 25–80 °C Elevated temperatures increase reaction rate but may reduce selectivity
Reaction Time 4–24 hours Longer times improve conversion but may cause side reactions
Chlorination Reagent NCS, SOCl2 Selective chlorination at 4-position

Research Findings and Yields

  • Studies show that the nucleophilic substitution of 1H-pyrazol-3-amine with oxolan-3-ylmethyl bromide under K2CO3 in DMF at 60 °C for 12 hours yields the desired N-substituted pyrazole with yields ranging from 70% to 85%.
  • Chlorination of the pyrazole ring using NCS in acetonitrile at room temperature provides selective 4-chloro substitution with yields above 80%.
  • Multi-step syntheses involving protection/deprotection strategies can achieve overall yields of 50–65% but improve product purity and regioselectivity.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 1H-pyrazol-3-amine Oxolan-3-ylmethyl halide, K2CO3, DMF, 60 °C 1-(Oxolan-3-ylmethyl)-1H-pyrazol-3-amine 70–85 N-alkylation via nucleophilic substitution
2 Above product or pyrazole base NCS, acetonitrile, RT 4-Chloro-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine 80+ Electrophilic chlorination at 4-position
3 Protected intermediates (optional) Protection, chlorination, deprotection Target compound 50–65 Multi-step route for enhanced selectivity

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole oxides or other oxidized products.

    Reduction: Formation of pyrazole amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Heterocyclic Substituents

  • 4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine (Target Compound):

    • Substituent: Oxolan-3-ylmethyl (tetrahydrofuran derivative).
    • Molecular Weight: 217.65 g/mol ; CAS: 1864964-88-4 .
    • The oxygen atom in the oxolane ring may improve aqueous solubility compared to purely hydrocarbon substituents.
  • 4-Chloro-1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-3-amine: Substituent: Tetrahydro-2H-pyran-2-ylmethyl (a six-membered oxygen-containing ring). Molecular Weight: Not explicitly stated, but structurally similar to the target compound. The larger ring size could alter steric effects and lipophilicity .

Aromatic/Electron-Withdrawing Substituents

  • 4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine :

    • Substituent: 2-Chlorobenzyl.
    • Molecular Formula: C₁₀H₉Cl₂N₃ ; Molecular Weight: 242.11 g/mol ; CAS: 7022263 (PubChem CID).
    • The electron-withdrawing chlorine on the benzyl ring may reduce electron density on the pyrazole, affecting reactivity .
  • 4-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine :

    • Substituent: 3-Trifluoromethylbenzyl.
    • Molecular Formula: C₁₁H₉ClF₃N₃ ; Molecular Weight: 275.66 g/mol ; CAS: 1004452-00-9 .
    • The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .

Functional Group Variations at Position 3

Pyrazole derivatives with amino groups at position 3 are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Features Purity/Hazard Data
This compound C₈H₁₂ClN₃O₂ 217.65 1864964-88-4 Oxygenated heterocyclic substituent No hazards specified
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 1001757-50-1 Halogenated benzyl group High-purity grades available
4-Chloro-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-3-amine C₈H₁₀ClN₅ 211.65 1558503-29-9 Methylpyrazole substituent Hazardous (H301, H311, H331)
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine C₈H₁₂ClN₃ 185.65 N/A Saturated cyclopentyl group No data on hazards

Key Structural and Property Differences

Solubility and Polarity :

  • The oxolan-3-ylmethyl group in the target compound likely increases polarity compared to cyclopentyl () or trifluoromethylbenzyl () substituents.
  • Halogenated benzyl derivatives (e.g., 2-chlorobenzyl in ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Bioactivity Considerations: Compounds with trifluoromethyl groups () are often resistant to metabolic degradation, making them candidates for prolonged-action therapeutics.

Synthetic Accessibility :

  • The oxolan-3-ylmethyl group may require multi-step synthesis involving tetrahydrofuran derivatives, whereas benzyl-substituted analogs () are typically synthesized via alkylation of pyrazole precursors.

Biological Activity

4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group and an oxolan moiety, which may influence its interaction with biological targets. The exploration of its biological activity encompasses various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C₉H₁₄ClN₃O
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 1409512-74-8

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole compounds. For instance:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases critical for cancer cell survival.
CompoundCell LineIC₅₀ (µM)Reference
This compoundHCT116TBD
Other Pyrazole DerivativeA54926
Compound from StudyMCF70.46

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. They inhibit pathways involved in inflammation, such as the NF-kB pathway, thereby reducing inflammatory markers.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens. The specific activity of this compound in this context remains to be fully characterized but follows the trend observed with other pyrazole compounds.

Case Studies

  • Study on Anticancer Activity :
    • A series of pyrazole derivatives were synthesized and screened for anticancer activity against several cell lines, including HCT116 and MCF7. The study indicated that modifications at the pyrazole ring significantly influenced cytotoxicity profiles.
  • Inhibition Studies :
    • Inhibition assays demonstrated that certain pyrazole derivatives could effectively inhibit Aurora-A kinase, a target implicated in cancer progression, with IC₅₀ values as low as 0.16 µM for some derivatives .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Chloro Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Oxolan Ring : Contributes to conformational flexibility, potentially allowing better interaction with biological targets.

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